molecular formula C9H9F2NO2S B2702680 N-(3,4-difluorophenyl)cyclopropanesulfonamide CAS No. 1219906-37-2

N-(3,4-difluorophenyl)cyclopropanesulfonamide

Cat. No. B2702680
CAS RN: 1219906-37-2
M. Wt: 233.23
InChI Key: MIUPYESHYDVTFM-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)cyclopropanesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has a molecular formula of C9H9F2NO2S and an average mass of 233.235 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropane ring attached to a sulfonamide group and a 3,4-difluorophenyl group . The exact 3D structure would require more advanced techniques like X-ray crystallography for determination.

Scientific Research Applications

Lewis Acid Catalyzed Annulations

Lewis acid catalysis offers a route to synthesize cyclopentene sulfonamides from donor-acceptor cyclopropanes and ynamides. This process yields cyclopentene sulfonamides with high diastereoselectivity, further processed to cyclopentanones. Such reactions highlight the utility of cyclopropanesulfonamides in constructing complex cyclic structures with potential applications in medicinal chemistry and material science (Mackay et al., 2014).

Cationic Cyclisations Terminators

Cyclopropanesulfonamides act as effective terminators in cationic cyclisations, facilitating the efficient formation of polycyclic systems. This method offers a versatile approach to synthesizing complex molecular architectures, crucial for drug discovery and development (Haskins & Knight, 2002).

Synthesis of Cyclic Sulfoximines

The [3+2] cycloaddition of N-tert-butanesulfinyl imines to arynes, facilitated by a difluoro(phenylsulfonyl)methyl group, underscores the strategic use of cyclopropanesulfonamide derivatives in synthesizing cyclic sulfoximines. This method is notable for its stereoselectivity and the ability to transform difluorinated cyclic sulfoximines to cyclic sulfinamides, showcasing the compound's versatility in organic synthesis (Ye et al., 2014).

Fuel Cell Applications

Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, synthesized using compounds related to N-(3,4-difluorophenyl)cyclopropanesulfonamide, exhibit promising characteristics as proton exchange membranes for fuel cells. These materials demonstrate tunable properties such as water uptake, proton conductivity, and methanol permeabilities, highlighting the potential of fluorinated cyclopropanesulfonamides in advanced material applications (Sankir et al., 2007).

Nucleophilic Substitutions

The catalyzed nucleophilic substitution of 1-alkenylcyclopropyl esters by palladium(0) showcases the application of cyclopropanesulfonamides in synthesizing cyclopropylideneethyl derivatives. This method provides a pathway to access building blocks with high synthetic potential, crucial for pharmaceutical synthesis and organic chemistry (Stolle et al., 1992).

properties

IUPAC Name

N-(3,4-difluorophenyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2S/c10-8-4-1-6(5-9(8)11)12-15(13,14)7-2-3-7/h1,4-5,7,12H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUPYESHYDVTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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